molecular formula C26H39ClN8O2 B12415743 Protein kinase affinity probe 1

Protein kinase affinity probe 1

Cat. No.: B12415743
M. Wt: 531.1 g/mol
InChI Key: DXPRFXZSNLVXII-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinase affinity probe 1 is a novel compound designed for the functional identification of protein kinases. It is an improved version of Purvalanol B, modified to enhance its affinity and specificity for protein kinases . This compound is primarily used in scientific research to study protein kinase functions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase affinity probe 1 involves multiple steps, starting with the modification of Purvalanol BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Protein kinase affinity probe 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .

Major Products Formed

The major products formed from these reactions are modified versions of this compound, each with specific functional groups tailored for different research applications .

Scientific Research Applications

Protein kinase affinity probe 1 has a wide range of applications in scientific research:

Mechanism of Action

Protein kinase affinity probe 1 exerts its effects by specifically binding to the active sites of protein kinases. This binding inhibits the kinase activity, allowing researchers to study the function and regulation of these enzymes. The molecular targets of this probe include various protein kinases involved in cell signaling pathways, such as those regulating cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced affinity and specificity for protein kinases compared to its parent compound, Purvalanol B. This makes it a more effective tool for studying protein kinase functions and interactions in various research settings .

Properties

Molecular Formula

C26H39ClN8O2

Molecular Weight

531.1 g/mol

IUPAC Name

N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

InChI

InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1

InChI Key

DXPRFXZSNLVXII-NRFANRHFSA-N

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl

Origin of Product

United States

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